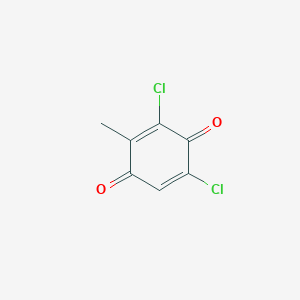
3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione, also known as 3,5-Dichloro-2-methyl-1,4-benzoquinone, is a synthetic compound with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . This compound is characterized by its two chlorine atoms and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2-methyl-1,4-benzoquinone. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparación Con Compuestos Similares
2,5-Dichloro-1,4-benzoquinone: Similar in structure but lacks the methyl group at the 2-position.
2,3,5-Trimethyl-1,4-benzoquinone: Contains three methyl groups instead of chlorine atoms.
2-Methyl-1,4-benzoquinone: Lacks the chlorine atoms present in 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione.
Uniqueness: The presence of both chlorine atoms and a methyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3,5-dichloro-2-methylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBZSYCVGHQSMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600992 |
Source


|
| Record name | 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40100-98-9 |
Source


|
| Record name | 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














